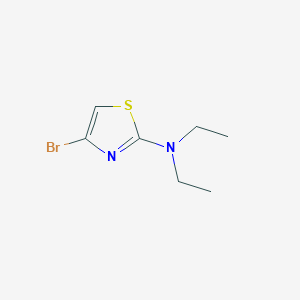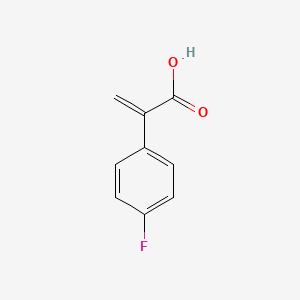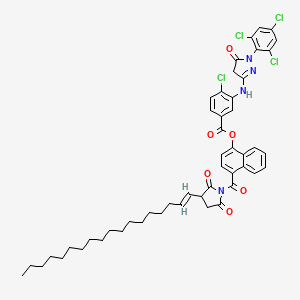
4-(3-(Octadec-1-en-1-yl)-2,5-dioxopyrrolidine-1-carbonyl)naphthalen-1-yl 4-chloro-3-((5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-(Octadec-1-en-1-yl)-2,5-dioxopyrrolidine-1-carbonyl)naphthalen-1-yl 4-chloro-3-((5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)amino)benzoate” is a complex organic molecule. It features multiple functional groups, including a pyrrolidine ring, a naphthalene moiety, and a pyrazole ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Key steps may include:
Formation of the Pyrrolidine Ring: This could be achieved through a cyclization reaction involving an amine and a suitable carbonyl compound.
Attachment of the Octadec-1-en-1-yl Group: This step might involve a coupling reaction, such as a Heck or Suzuki coupling, to attach the long alkyl chain to the pyrrolidine ring.
Formation of the Naphthalene Moiety: This could involve a Friedel-Crafts acylation reaction to introduce the naphthalene ring.
Attachment of the Pyrazole Ring: This step might involve a condensation reaction between a hydrazine derivative and a suitable diketone.
Final Assembly: The final step would involve coupling the various fragments together, possibly through esterification or amidation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and minimize costs. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups makes it susceptible to oxidation reactions, which could be used to modify the structure or introduce new functional groups.
Reduction: Reduction reactions could be used to modify the oxidation state of specific functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be used as a probe to study the interactions of its various functional groups with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used as a precursor for the synthesis of specialty chemicals or materials. Its complex structure might impart unique properties to the final products.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Possible mechanisms might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound could interact with cell surface receptors, modulating signal transduction pathways.
Modification of Macromolecules: The compound could covalently modify proteins or nucleic acids, altering their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other molecules with pyrrolidine, naphthalene, or pyrazole rings. Examples could include:
4-(3-(Octadec-1-en-1-yl)-2,5-dioxopyrrolidine-1-carbonyl)naphthalen-1-yl 4-chloro-3-((5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)amino)benzoate: A similar compound with slight variations in the substituents.
Naphthalene Derivatives: Compounds with similar naphthalene moieties but different functional groups.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the overall structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C49H52Cl4N4O6 |
|---|---|
Molecular Weight |
934.8 g/mol |
IUPAC Name |
[4-[3-[(E)-octadec-1-enyl]-2,5-dioxopyrrolidine-1-carbonyl]naphthalen-1-yl] 4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]benzoate |
InChI |
InChI=1S/C49H52Cl4N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-32-28-44(58)56(47(32)60)48(61)37-24-26-42(36-22-19-18-21-35(36)37)63-49(62)33-23-25-38(51)41(27-33)54-43-31-45(59)57(55-43)46-39(52)29-34(50)30-40(46)53/h17-27,29-30,32H,2-16,28,31H2,1H3,(H,54,55)/b20-17+ |
InChI Key |
NBIBTFVVYUQVMW-LVZFUZTISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=O)C(=O)C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)Cl)NC5=NN(C(=O)C5)C6=C(C=C(C=C6Cl)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)C(=O)C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)Cl)NC5=NN(C(=O)C5)C6=C(C=C(C=C6Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)

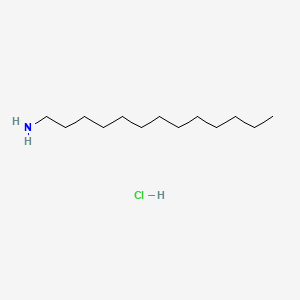
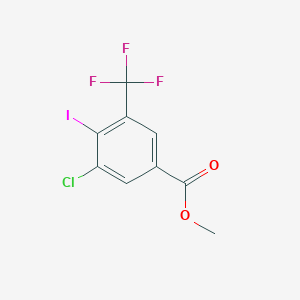

![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)

![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)


